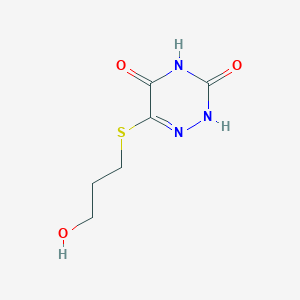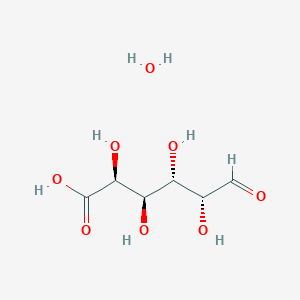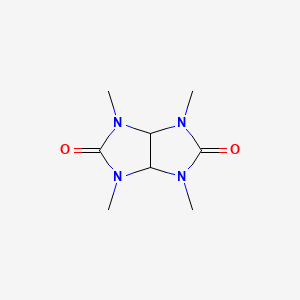
CID 27194
Vue d'ensemble
Description
CID 27194 is a useful research compound. Its molecular formula is C14H10Cl2NNaO2 and its molecular weight is 318.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 27194 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 27194 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Cells : CID has been instrumental in studying biological processes with high precision and spatiotemporal resolution. It's primarily applied in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
PROTAC-CID Systems for Gene Regulation : Engineered PROTAC-CID platforms have been developed for inducible gene regulation and editing. This allows fine-tuning gene expression and multiplexing biological signals, with potential applications in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization : A novel CID inducer, controllable by light, enables rapid activation and deactivation for controlling peroxisome transport and mitotic checkpoint signaling in living cells. This enhances the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
CID Techniques in Cell Biology : CID techniques have been used to understand lipid second messengers and small GTPases, particularly in solving the "signaling paradox." It's also noted for improved specificity and applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley : CID, specifically carbon isotope discrimination, has been used to select barley genotypes with high water use efficiency and productivity, showcasing its potential in agricultural research (Anyia et al., 2007).
Background Subtraction in LC/MS Data : A high-resolution LC/MS-based background subtraction algorithm for nonselective CID data has been developed to obtain clean product ion spectra for metabolites in complex samples like human plasma (Zhang et al., 2009).
Suicide Gene Therapy in iPSC-Derived T Cell Therapy : The use of an inducible caspase-9 (iC9) suicide gene, activated by a specific chemical inducer of dimerization (CID), has been shown to address the tumorigenic potential of undifferentiated iPSCs in therapy applications (Ando et al., 2015).
Propriétés
IUPAC Name |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWPUGNDIVLNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 27194 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759364.png)

![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)


![6-[2-(1-benzofuran-2-yl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759395.png)




![3-Butyl-1,1,2-trimethylbenzo[e]indol-3-ium;perchlorate](/img/structure/B7759431.png)
